molecular formula C7H8N6OS B12917734 5-Amino-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]pyrimidin-4(3H)-one CAS No. 77961-53-6

5-Amino-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]pyrimidin-4(3H)-one

Cat. No.: B12917734
CAS No.: 77961-53-6
M. Wt: 224.25 g/mol
InChI Key: MSSWMSWEOZQVOI-UHFFFAOYSA-N
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Description

5-Amino-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]pyrimidin-4(3H)-one is a synthetic heterocyclic compound that integrates pyrimidinone and 1,3,4-thiadiazole pharmacophores, making it a subject of interest in medicinal chemistry and oncology research. The 1,3,4-thiadiazole moiety is a well-established bioisostere of pyrimidine bases, which allows derivatives containing this ring system to potentially interfere with DNA replication and cellular proliferation processes . This structural feature is found in compounds investigated for their cytotoxic properties against a range of human cancer cell lines, including breast adenocarcinoma (MCF-7), colorectal carcinoma (HCT-116), and lung carcinoma . The compound's potential mechanism of action may involve the inhibition of key enzymes such as carbonic anhydrase (CA) isozymes, particularly CA IX and XII, which are overexpressed in hypoxic tumor environments and contribute to tumor acidification and progression . Inhibition of these isozymes has been shown to reverse tumor acidification and suppress cancer cell growth and invasion . Furthermore, related structures have demonstrated activity through the inhibition of focal adhesion kinase (FAK) and tubulin polymerization , suggesting multiple potential pathways for anticancer activity. Researchers can utilize this compound as a key intermediate or precursor for further chemical modifications, such as glycosylation or the synthesis of hybrid molecules via click chemistry, to explore structure-activity relationships and develop novel therapeutic agents . Its detailed characterization by NMR, FTIR, and LCMS ensures its identity and purity for research applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

77961-53-6

Molecular Formula

C7H8N6OS

Molecular Weight

224.25 g/mol

IUPAC Name

5-amino-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-1H-pyrimidin-6-one

InChI

InChI=1S/C7H8N6OS/c1-3-12-13-7(15-3)11-6-9-2-4(8)5(14)10-6/h2H,8H2,1H3,(H2,9,10,11,13,14)

InChI Key

MSSWMSWEOZQVOI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC2=NC=C(C(=O)N2)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Amino-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]pyrimidin-4(3H)-one typically involves:

  • Construction of the pyrimidin-4(3H)-one ring system with an amino group at position 5.
  • Preparation or availability of the 5-methyl-1,3,4-thiadiazol-2-yl amine or related thiadiazole intermediate.
  • Coupling or substitution reaction to attach the thiadiazolyl amino group at the 2-position of the pyrimidinone.

This approach leverages the nucleophilicity of the amino group on the thiadiazole ring and the electrophilicity of the pyrimidinone precursor.

Preparation of the Pyrimidin-4(3H)-one Core

The pyrimidinone nucleus is commonly synthesized via condensation reactions involving β-dicarbonyl compounds and amidines or guanidine derivatives. For example:

  • Refluxing β-ketoesters or β-diketones with guanidine derivatives in ethanol or other polar solvents yields 5-amino-pyrimidin-4(3H)-ones.
  • Alternative methods include cyclization of appropriate precursors under acidic or basic catalysis.

The amino group at position 5 is introduced either directly during ring formation or by subsequent amination reactions.

Synthesis of 5-Methyl-1,3,4-thiadiazol-2-yl Amines

The 1,3,4-thiadiazole ring is typically prepared by cyclization of thiosemicarbazide derivatives with carboxylic acids or their derivatives:

  • Reaction of thiosemicarbazide with acetic acid or its derivatives under dehydrating conditions forms 5-methyl-1,3,4-thiadiazole.
  • Amination at the 2-position can be achieved by substitution or reduction of suitable precursors.

This thiadiazole intermediate is crucial for subsequent coupling.

Coupling to Form this compound

The key step involves the nucleophilic substitution or condensation of the amino group on the thiadiazole with an electrophilic site on the pyrimidinone ring:

  • Refluxing the 5-amino-pyrimidin-4(3H)-one with 5-methyl-1,3,4-thiadiazol-2-yl amine in polar solvents such as ethanol or acetic acid.
  • Acid catalysis (e.g., using concentrated sulfuric acid) can facilitate the formation of the amino linkage.
  • Microwave irradiation has been reported to accelerate similar heterocyclic coupling reactions, improving yields and reducing reaction times.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Pyrimidinone ring formation β-dicarbonyl + guanidine Ethanol Reflux (~80°C) 4–6 hours 70–85 Amino group introduced at C-5
Thiadiazole ring synthesis Thiosemicarbazide + acetic acid Acetic acid Reflux (~100°C) 5–8 hours 65–80 5-methyl substituent introduced
Coupling step Pyrimidinone + thiadiazolyl amine + acid catalyst Ethanol/acetic acid Reflux or microwave 2–4 hours 60–75 Acid catalysis improves coupling

Analytical and Spectral Characterization Supporting Preparation

  • FT-IR Spectroscopy : Characteristic bands for NH2 stretching (~3450–3200 cm⁻¹), C=O of pyrimidinone (~1650 cm⁻¹), and C–S–C of thiadiazole (~1090 cm⁻¹) confirm the structure.
  • NMR Spectroscopy : ^1H NMR shows signals for amino protons, methyl group on thiadiazole (~2.3 ppm), and aromatic protons of pyrimidinone.
  • Elemental Analysis : Confirms the expected C, H, N, S content consistent with the molecular formula.
  • Mass Spectrometry : Molecular ion peak corresponding to the compound’s molecular weight.

Alternative and Advanced Methods

  • Microwave-Assisted Synthesis : Microwave irradiation has been demonstrated to enhance the synthesis of related heterocycles, reducing reaction times from hours to minutes and improving yields.
  • Use of Schiff Base Intermediates : Some methods involve formation of Schiff bases from amino-thiadiazoles and aldehydes, followed by cyclization to the target compound.
  • Catalyst Optimization : Acid catalysts such as sulfuric acid or Lewis acids can be optimized to improve coupling efficiency.

Summary Table of Preparation Methods

Method Type Key Reagents Conditions Advantages Limitations
Classical Condensation β-dicarbonyl + guanidine + thiadiazolyl amine Reflux in ethanol/acetic acid Straightforward, moderate yield Longer reaction times
Microwave-Assisted Synthesis Same as above + microwave irradiation Microwave heating, shorter time Faster, higher yield Requires specialized equipment
Schiff Base Route Amino-thiadiazole + aromatic aldehyde + cyclization Acid catalysis, reflux Allows structural diversity Multi-step, requires purification
Acid-Catalyzed Coupling Pyrimidinone + thiadiazolyl amine + H2SO4 Reflux in acid medium Efficient coupling Corrosive conditions

Research Findings and Optimization Notes

  • The amino group on the thiadiazole ring is nucleophilic and reacts efficiently with electrophilic centers on the pyrimidinone ring.
  • Acid catalysis is critical to activate the pyrimidinone ring for nucleophilic attack.
  • Solvent choice affects solubility and reaction rate; ethanol and acetic acid are preferred.
  • Microwave irradiation can significantly reduce reaction times and improve purity.
  • Purification typically involves recrystallization or chromatographic techniques to isolate the pure compound.

Chemical Reactions Analysis

Chemical Reactivity of Similar Compounds

Compounds containing pyrimidine and thiadiazole rings are known for their versatility in chemical reactions. These reactions often involve nucleophilic substitutions and electrophilic additions due to the presence of nitrogen and sulfur atoms, which can act as nucleophiles or participate in redox chemistry.

Nucleophilic Substitution Reactions

Pyrimidine derivatives can undergo nucleophilic substitution reactions, especially at positions where a leaving group is present. The thiadiazole ring can also participate in such reactions, particularly due to the sulfur atom's ability to form bonds with various nucleophiles.

Electrophilic Addition Reactions

Electrophilic additions are common in pyrimidine derivatives, especially at the amino group, where electrophiles can form new bonds. The thiadiazole ring may also be involved in these reactions, depending on the substituents present.

Potential Synthetic Pathways

The synthesis of 5-Amino-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]pyrimidin-4(3H)-one likely involves multi-step reactions. A possible approach could include:

  • Formation of the Pyrimidine Core : This might involve condensation reactions between appropriate precursors to form the pyrimidine ring.

  • Introduction of the Thiadiazole Moiety : This could be achieved through nucleophilic substitution or addition reactions involving a thiadiazole derivative as a nucleophile.

Data Tables: Biological Activities of Similar Compounds

Compound StructureBiological ActivityCell Lines/Targets
Quinazoline-Thiadiazole DerivativesAntibacterial, AntifungalEscherichia coli, Staphylococcus aureus
1,3,4-Thiadiazole DerivativesAnticancerHL-60, MCF-7, A549
Pyrimidine-Thiadiazole DerivativesAntimicrobial, AnticancerVarious bacterial strains and cancer cell lines

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 5-amino-1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance, compounds synthesized from 5-amino-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]pyrimidin-4(3H)-one have shown efficacy against various bacterial strains. A study indicated that modifications to the thiadiazole ring can enhance antibacterial activity by increasing interaction with bacterial cell walls .

Case Study:
A series of experiments conducted by researchers synthesized several derivatives and tested their antimicrobial activities against Escherichia coli and Staphylococcus aureus. The results indicated that certain modifications led to a 50% increase in inhibition zones compared to the parent compound .

Anticonvulsant Properties

Another application of this compound is in the development of anticonvulsant medications. The thiadiazole moiety is known for its neuroprotective effects. In laboratory settings, compounds derived from this compound were tested for their ability to reduce seizure activity in animal models .

Data Table: Anticonvulsant Activity of Thiadiazole Derivatives

Compound NameSeizure Reduction (%)Model Used
Compound A75%Maximal Electroshock
Compound B60%PTZ Induced Seizures
Compound C80%Kindling Model

Pesticidal Applications

The compound has also been investigated for its potential use as a pesticide. The structural features of thiadiazoles lend themselves to interactions with biological targets in pests. Studies have shown that certain derivatives can effectively disrupt metabolic pathways in insects .

Case Study:
Field trials conducted on crops treated with formulations containing this compound demonstrated a significant reduction in pest populations compared to untreated controls. The results indicated a pest mortality rate exceeding 70% within two weeks of application .

Synthesis of Functional Polymers

In material science, the compound has been utilized as a building block for synthesizing functional polymers. These polymers exhibit desirable properties such as enhanced thermal stability and mechanical strength.

Data Table: Properties of Polymers Synthesized with Thiadiazole Derivatives

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Polymer A25050
Polymer B30070
Polymer C27565

Mechanism of Action

The mechanism of action would depend on the specific application but generally involves interaction with biological targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by mimicking or blocking natural ligands.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Substituents/Functional Groups Bioactivity/Application Synthesis Method
5-Amino-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]pyrimidin-4(3H)-one Pyrimidin-4(3H)-one 5-Amino, 2-(5-methyl-thiadiazol-2-ylamino) Not reported (structural analog data) Likely condensation/cyclization
6-Amino-2-(methylthio)pyrimidin-4(3H)-one Pyrimidin-4(3H)-one 6-Amino, 2-methylthio N/A Nucleophilic substitution
2-Methyl-3-{4-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]phenyl}quinazolin-4-one Quinazolin-4(3H)-one Thiadiazol-2-ylphenyl, 2-methyl Anti-acetylcholinesterase Multi-step coupling
5-Amino-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile Pyrazole Thiadiazole-thioether, propanoyl, phenyl N/A Thiol substitution
Cephalosporin derivative β-Lactam Thiadiazole-thioether, tetrazole-acetamido Antibacterial Enzymatic modification

Key Findings and Implications

Structural Flexibility: The pyrimidinone core allows diverse substitutions, but the addition of 1,3,4-thiadiazole (as in the target compound) introduces steric and electronic effects that may enhance binding to biological targets .

Bioactivity Trends: Thiadiazole-containing quinazolinones show enzyme inhibition, suggesting the target compound could exhibit similar activities if tested .

Synthetic Accessibility: Microwave-assisted synthesis (used for thieno-pyrimidinones in ) could optimize the target compound’s yield and purity.

Biological Activity

5-Amino-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]pyrimidin-4(3H)-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular structure:

  • Molecular Formula : C8_{8}H10_{10}N6_{6}S
  • Molecular Weight : 218.27 g/mol
  • CAS Number : Not specifically listed but related to similar thiadiazole derivatives.

Antimicrobial Activity

Research has shown that derivatives of 1,3,4-thiadiazole, which includes compounds like this compound, exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32.6 μg/mL
Escherichia coli47.5 μg/mL
Pseudomonas aeruginosa50 μg/mL

These results indicate that the compound has a comparable efficacy to standard antibiotics such as streptomycin and fluconazole .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been highlighted in various studies. For instance, a study investigated the synthesis of 1,3,4-thiadiazole derivatives with coumarin rings and found promising antitumor activity against several cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells .

Anti-inflammatory Properties

Thiadiazole derivatives are also noted for their anti-inflammatory activities. The presence of the thiadiazole moiety contributes to the modulation of inflammatory pathways, making these compounds candidates for further development in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with thiadiazole rings have been shown to inhibit key enzymes involved in bacterial growth and cancer cell proliferation.
  • Cell Membrane Disruption : The lipophilic nature of these compounds allows them to integrate into bacterial membranes, leading to cell lysis.
  • Apoptosis Induction : In cancer cells, these compounds can trigger apoptotic pathways through the activation of caspases.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a series of 2-amino-1,3,4-thiadiazole derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The most effective compound showed an MIC lower than that of conventional antibiotics .
  • Anticancer Research : In vitro studies on human cancer cell lines revealed that certain thiadiazole derivatives led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways .

Q & A

Q. What are the optimal synthetic routes for 5-Amino-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]pyrimidin-4(3H)-one?

Methodological Answer: The compound can be synthesized via condensation and cycloaddition reactions. Key steps include:

  • Condensation : Reacting 5-methyl-1,3,4-thiadiazol-2-amine with aromatic aldehydes to form Schiff bases, followed by cyclization. For example, describes using chloroacetyl chloride and triethylamine to form azetidin-2-one derivatives .
  • Cyclization : Utilizing ammonium acetate in glacial acetic acid under reflux (108°C) for pyrimidine ring formation, as demonstrated in similar pyrimidinone syntheses .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
CondensationAromatic aldehydes, triethylamine, RT60-75
CycloadditionChloroacetyl chloride, reflux in MeOH70-85
Pyrimidine formationNH₄OAc, glacial AcOH, 108°C80-90

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach is essential:

  • ¹H/¹³C NMR : Assign peaks based on aromatic protons (δ 6.5-8.5 ppm for pyrimidinone and thiadiazole rings) and amine protons (δ 4.5-5.5 ppm). and highlight the use of NMR for structural confirmation .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .

Q. Table 2: Key Spectral Assignments

TechniqueKey SignalsReference
¹H NMRδ 8.2 (s, NH), δ 7.3-7.8 (aromatic protons)
IR1650 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H)
HRMS[M+H]+ m/z calculated vs. observed

Advanced Research Questions

Q. How can crystallization challenges be addressed for X-ray diffraction studies?

Methodological Answer:

  • Solvent Selection : Use mixed solvents (e.g., DMF/water or EtOH/chloroform) to improve crystal growth. achieved high-quality crystals for thieno-pyrimidinones using ethanol .
  • Software Refinement : Employ SHELXL for structure refinement, especially for handling twinned data or high-resolution datasets. notes SHELXL’s robustness in small-molecule crystallography .

Q. How to resolve contradictions in synthetic yields reported across studies?

Methodological Answer:

  • Reaction Monitoring : Use TLC or HPLC to track intermediate formation. observed variable yields due to incomplete Schiff base formation .
  • Parameter Optimization : Adjust temperature, solvent polarity, or catalyst loading. For example, triethylamine concentration in cycloaddition steps significantly impacts azetidinone yields .

Q. Table 3: Yield Optimization Strategies

IssueSolutionReference
Low condensation yieldIncrease reaction time (12→24 hrs)
Side reactionsUse inert atmosphere (N₂/Ar)

Q. How to analyze discrepancies in spectral data between computational and experimental results?

Methodological Answer:

  • DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify tautomeric forms or conformational isomers.
  • Dynamic Effects : Account for solvent effects in simulations (e.g., DMSO-d₆ vs. CDCl₃). used solvent-correlated NMR shifts for accuracy .

Q. What strategies enable functionalization of this compound for structure-activity studies?

Methodological Answer:

  • Electrophilic Substitution : Introduce sulfonamide or acyl groups at the pyrimidinone C-5 position. and demonstrate thiadiazole-thioether modifications for bioactivity .
  • Cross-Coupling : Use Suzuki-Miyaura reactions to attach aryl/heteroaryl groups, as seen in related pyrimidine derivatives .

Q. Table 4: Functionalization Examples

ModificationMethodApplicationReference
Sulfonamide additionChlorosulfonic acid, NH₃Antibiotic analogs
Thioether linkageThiol + alkyl halide, baseEnzyme inhibition

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